molecular formula C11H8Cl2N6 B12913398 2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile CAS No. 7357-32-6

2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile

Cat. No.: B12913398
CAS No.: 7357-32-6
M. Wt: 295.12 g/mol
InChI Key: GISWQUUUNVPUQZ-UHFFFAOYSA-N
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Description

2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with 3,4-dichloroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-chloropyrimidine
  • 2,4-Diamino-5-iodo-6-substituted pyrimidine
  • 2,4-Diamino-6-hydroxypyrimidine

Uniqueness

2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile is unique due to the presence of the 3,4-dichlorophenyl group, which enhances its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

CAS No.

7357-32-6

Molecular Formula

C11H8Cl2N6

Molecular Weight

295.12 g/mol

IUPAC Name

2,4-diamino-6-(3,4-dichloroanilino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H8Cl2N6/c12-7-2-1-5(3-8(7)13)17-10-6(4-14)9(15)18-11(16)19-10/h1-3H,(H5,15,16,17,18,19)

InChI Key

GISWQUUUNVPUQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=C2C#N)N)N)Cl)Cl

Origin of Product

United States

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